![molecular formula C12H9IN2O4S B14420696 N-(2-Iodophenyl)-3-nitrobenzene-1-sulfonamide CAS No. 87317-03-1](/img/structure/B14420696.png)
N-(2-Iodophenyl)-3-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Iodophenyl)-3-nitrobenzene-1-sulfonamide is a complex organic compound with the molecular formula C12H9IN2O4S. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, a nitro group, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)-3-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method involves the iodination of 2-aminophenyl sulfonamide followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Iodophenyl)-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The conditions often involve specific temperatures and pressures to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfonic acids, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
N-(2-Iodophenyl)-3-nitrobenzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Iodophenyl)-4-nitrobenzene-1-sulfonamide
- N-(3-Iodophenyl)-3-nitrobenzene-1-sulfonamide
- N-(4-Iodophenyl)-3-nitrobenzene-1-sulfonamide
Uniqueness
N-(2-Iodophenyl)-3-nitrobenzene-1-sulfonamide is unique due to the specific positioning of the iodine and nitro groups, which influence its reactivity and interactions. This positioning makes it particularly useful in certain chemical reactions and research applications.
Eigenschaften
87317-03-1 | |
Molekularformel |
C12H9IN2O4S |
Molekulargewicht |
404.18 g/mol |
IUPAC-Name |
N-(2-iodophenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H9IN2O4S/c13-11-6-1-2-7-12(11)14-20(18,19)10-5-3-4-9(8-10)15(16)17/h1-8,14H |
InChI-Schlüssel |
AVCWTYMQGVYRRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.